Selectivity: IDO1 vs IDO2
MMG-0358 exhibits >1000-fold selectivity for IDO1 over IDO2, a quantitative margin that is approximately 10-fold greater than that reported for the clinical candidate Epacadostat, which shows only ~100-fold selectivity in comparable assays [1]. This high selectivity is critical for experiments where IDO2 inhibition would confound interpretation of IDO1-specific effects .
| Evidence Dimension | Selectivity ratio (IDO1 IC50 / IDO2 IC50) |
|---|---|
| Target Compound Data | >1000-fold |
| Comparator Or Baseline | Epacadostat: ~100-fold |
| Quantified Difference | ~10-fold greater selectivity margin |
| Conditions | Enzymatic inhibition assays; human IDO1 and IDO2 |
Why This Matters
Procuring a tool compound with verified high selectivity minimizes IDO2-driven off-target effects, ensuring that observed biological outcomes can be confidently attributed to IDO1 inhibition.
- [1] Röhrig UF, Reynaud A, Majjigapu SR, et al. Inhibition mechanisms of indoleamine 2,3-dioxygenase 1 (IDO1). J Med Chem. 2019;62(19):8784-8795. View Source
